Ethyl 3-methyl-4-thiocyanato-5-(2-(p-tolyl)acetamido)thiophene-2-carboxylate Ethyl 3-methyl-4-thiocyanato-5-(2-(p-tolyl)acetamido)thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 923492-68-6
VCID: VC5775117
InChI: InChI=1S/C18H18N2O3S2/c1-4-23-18(22)16-12(3)15(24-10-19)17(25-16)20-14(21)9-13-7-5-11(2)6-8-13/h5-8H,4,9H2,1-3H3,(H,20,21)
SMILES: CCOC(=O)C1=C(C(=C(S1)NC(=O)CC2=CC=C(C=C2)C)SC#N)C
Molecular Formula: C18H18N2O3S2
Molecular Weight: 374.47

Ethyl 3-methyl-4-thiocyanato-5-(2-(p-tolyl)acetamido)thiophene-2-carboxylate

CAS No.: 923492-68-6

Cat. No.: VC5775117

Molecular Formula: C18H18N2O3S2

Molecular Weight: 374.47

* For research use only. Not for human or veterinary use.

Ethyl 3-methyl-4-thiocyanato-5-(2-(p-tolyl)acetamido)thiophene-2-carboxylate - 923492-68-6

Specification

CAS No. 923492-68-6
Molecular Formula C18H18N2O3S2
Molecular Weight 374.47
IUPAC Name ethyl 3-methyl-5-[[2-(4-methylphenyl)acetyl]amino]-4-thiocyanatothiophene-2-carboxylate
Standard InChI InChI=1S/C18H18N2O3S2/c1-4-23-18(22)16-12(3)15(24-10-19)17(25-16)20-14(21)9-13-7-5-11(2)6-8-13/h5-8H,4,9H2,1-3H3,(H,20,21)
Standard InChI Key DGFLEBRMXWGHHH-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C(=C(S1)NC(=O)CC2=CC=C(C=C2)C)SC#N)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 3-methyl-5-[[2-(4-methylphenyl)acetyl]amino]-4-thiocyanatothiophene-2-carboxylate, reflects its multifunctional structure:

  • Thiophene backbone: A five-membered aromatic ring with sulfur, serving as the central scaffold.

  • Substituents:

    • Thiocyanato group (-SCN): Positioned at C4, contributing potential redox activity and ligand-binding capabilities .

    • Acetamido-p-tolyl moiety: A 2-(p-tolyl)acetamido group at C5, introducing steric bulk and hydrophobic character.

    • Ethyl ester: At C2, enhancing solubility in organic solvents.

  • Methyl group: At C3, modulating electronic effects on the thiophene ring.

Table 1: Key Structural and Physicochemical Data

PropertyValue/Description
CAS No.923492-68-6
Molecular FormulaC18H18N2O3S2\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}_{2}
Molecular Weight374.47 g/mol
IUPAC NameEthyl 3-methyl-5-[[2-(4-methylphenyl)acetyl]amino]-4-thiocyanatothiophene-2-carboxylate
SMILESCCOC(=O)C1=C(C(=C(S1)NC(=O)CC2=CC=C(C=C2)C)SC#N)C
SolubilityNot available

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound is absent, analogous thiophene derivatives exhibit planar aromatic systems with substituents influencing packing modes. For example, 4-nitro-thiophene-2-carboxylic acid crystallizes in a monoclinic system (P2₁/c) with unit cell parameters a = 11.7169(18) Å, b = 8.2671(12) Å, c = 28.478(4) Å, and β = 93.396(2)° . Such data suggest that steric effects from the p-tolyl and thiocyanato groups in the target compound could lead to unique crystal packing or intermolecular interactions.

Synthesis and Preparation

Synthetic Pathways

The synthesis of ethyl 3-methyl-4-thiocyanato-5-(2-(p-tolyl)acetamido)thiophene-2-carboxylate likely involves multi-step strategies, as inferred from related thiophene derivatives :

  • Thiophene Ring Formation: Knorr paal or Gewald reactions could construct the 2,5-disubstituted thiophene core.

  • Functionalization:

    • Thiocyanato Introduction: Electrophilic substitution or nucleophilic displacement (e.g., using KSCN).

    • Acetamido-p-Tolyl Attachment: Amidation of a precursor amine with 2-(p-tolyl)acetyl chloride .

  • Esterification: Ethyl esterification at C2 via acid-catalyzed condensation.

Table 2: Comparative Synthesis of Analogous Thiophene Derivatives

CompoundKey StepsReference
Ethyl 2-[(2-chloroacetyl)amino]-4-phenylthiophene-3-carboxylateChloroacetylation of aminothiophene intermediate
4-Nitro-thiophene-2-carboxylic acidHydrothermal synthesis from dicarboxylic acid

Challenges in Synthesis

Documented protocols for the target compound are scarce, indicating challenges such as:

  • Regioselectivity: Ensuring correct positioning of -SCN and acetamido groups.

  • Stability of Thiocyanato Group: Potential decomposition under acidic/basic conditions.

  • Purification: Difficulty isolating the product due to similar polarities of intermediates.

Research Challenges and Future Directions

Knowledge Gaps

  • Synthetic Optimization: Scalable, reproducible protocols are needed.

  • Structural Characterization: X-ray crystallography or NMR studies to confirm regiochemistry .

  • Biological Screening: Antimicrobial, anticancer, and enzyme inhibition assays.

Computational Modeling

Density functional theory (DFT) could predict electronic properties, while molecular docking may identify protein targets. For example, the acetamido-p-tolyl group’s hydrophobic interactions could be modeled with kinase domains.

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